Resolvin D1 methyl ester
Resolvin D1 methyl ester
Resolvin D1 (RvD1;) is produced physiologically from the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase. It reduces human polymorphonuclear leukocyte transendothelial migration, the earliest event in acute inflammation, with an EC50 value of ~30 nM. RvD1 methyl ester is a methyl ester version of the free acid that may act as a lipophilic prodrug form that will alter its distribution and pharmacokinetic properties. The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid.
Brand Name:
Vulcanchem
CAS No.:
937738-63-1
VCID:
VC0164101
InChI:
InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1
SMILES:
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O
Molecular Formula:
C23H34O5
Molecular Weight:
390.5
Resolvin D1 methyl ester
CAS No.: 937738-63-1
Cat. No.: VC0164101
Molecular Formula: C23H34O5
Molecular Weight: 390.5
* For research use only. Not for human or veterinary use.
Specification
| Description | Resolvin D1 (RvD1;) is produced physiologically from the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase. It reduces human polymorphonuclear leukocyte transendothelial migration, the earliest event in acute inflammation, with an EC50 value of ~30 nM. RvD1 methyl ester is a methyl ester version of the free acid that may act as a lipophilic prodrug form that will alter its distribution and pharmacokinetic properties. The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid. |
|---|---|
| CAS No. | 937738-63-1 |
| Molecular Formula | C23H34O5 |
| Molecular Weight | 390.5 |
| IUPAC Name | methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |
| Standard InChI | InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1 |
| Standard InChI Key | WUKVAFWBFGABJN-ZXQGQRHTSA-N |
| SMILES | CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator